![molecular formula C29H32N2 B14223859 N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine CAS No. 591253-59-7](/img/structure/B14223859.png)
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with an isoquinoline moiety and dibutylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-2-naphthaldehyde with isoquinoline-5-boronic acid under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate and subsequent alkylation with dibutylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are possible at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoquinoline moiety is particularly important for its biological activity, as it can interact with nucleic acids and proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine
- N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]anthracen-2-amine
Comparison: N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
591253-59-7 |
|---|---|
Molekularformel |
C29H32N2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
N,N-dibutyl-5-(2-isoquinolin-5-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C29H32N2/c1-3-5-19-31(20-6-4-2)27-15-16-28-23(9-7-11-25(28)21-27)13-14-24-10-8-12-26-22-30-18-17-29(24)26/h7-18,21-22H,3-6,19-20H2,1-2H3 |
InChI-Schlüssel |
XLBMHDQAIZAEKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C=CC3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)
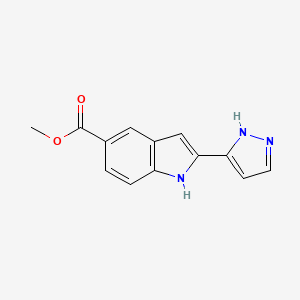
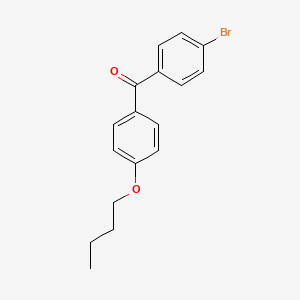
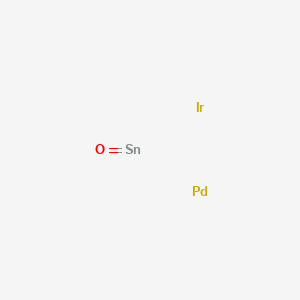
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
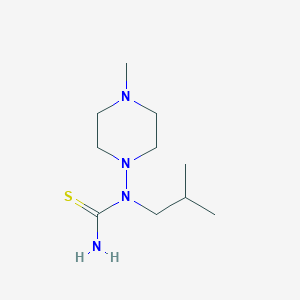
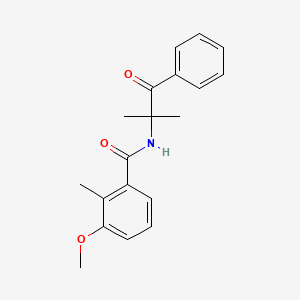
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
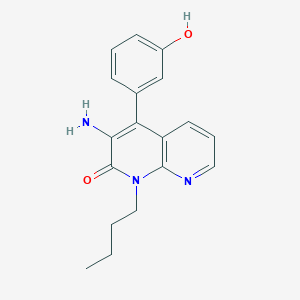
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)

